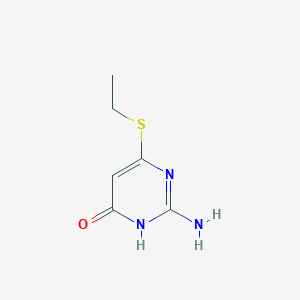

2-Amino-6-(ethylsulfanyl)pyrimidin-4(3h)-one

Description

Nomenclature and IUPAC Classification

The systematic naming of 2-amino-6-(ethylsulfanyl)pyrimidin-4(3H)-one follows IUPAC guidelines for pyrimidinone derivatives. The parent structure is a pyrimidin-4(3H)-one ring system, where the ketone oxygen at position 4 exists in tautomeric equilibrium with its 4-hydroxypyrimidine form. Substituents are numbered according to the Hantzsch-Widman system:

- Position 2 : Amino group (-NH₂)

- Position 6 : Ethylsulfanyl moiety (-S-C₂H₅)

The (3H) notation specifies the tautomeric form where hydrogen resides at position 3 rather than position 4. Table 1 compares this compound’s nomenclature with related structures:

The ethylsulfanyl group’s priority follows Cahn-Ingold-Prelog rules, with sulfur’s lower atomic number compared to nitrogen dictating its position in the name.

Historical Development of Sulfur-Containing Pyrimidinones

Sulfur incorporation into pyrimidinones emerged in the late 20th century as researchers explored bioisosteric replacements for oxygen and nitrogen atoms. Key milestones include:

- 1980s : First synthesis of thioether-functionalized pyrimidinones via nucleophilic substitution at C2/C6 positions.

- 1995 : Discovery that ethylsulfanyl groups enhance membrane permeability in antiviral pyrimidinone analogs.

- 2010s : Solid-phase synthesis protocols enabling combinatorial libraries of thiazolo-pyrimidinones.

The MDPI study demonstrated that ethylsulfanyl groups participate in cyclocondensation reactions with triethylorthoformate to form fused thiazolo[4,5-d]pyrimidin-7(6H)-one systems. This method achieved 79% yield for intermediate 8aa , showcasing sulfur’s role in directing regioselectivity.

Positional Isomerism in 4(3H)-Pyrimidinone Scaffolds

Positional isomerism significantly impacts physicochemical properties:

- Tautomeric Stability : The 4(3H)-one tautomer dominates in polar solvents due to intramolecular hydrogen bonding between N3-H and O4.

- Substituent Effects :

Table 2 contrasts isomer properties:

| Position | Substituent | logP | μ (Debye) | Hydrogen Bond Donors |

|---|---|---|---|---|

| C2 | -NH₂ | -0.3 | 4.1 | 2 |

| C4 | =O | 0.2 | 3.8 | 1 |

| C6 | -S-C₂H₅ | 1.7 | 2.9 | 0 |

Data synthesized from

Properties

CAS No. |

6307-39-7 |

|---|---|

Molecular Formula |

C6H9N3OS |

Molecular Weight |

171.22 g/mol |

IUPAC Name |

2-amino-4-ethylsulfanyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C6H9N3OS/c1-2-11-5-3-4(10)8-6(7)9-5/h3H,2H2,1H3,(H3,7,8,9,10) |

InChI Key |

MQFPDBQSJIKYMT-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=CC(=O)NC(=N1)N |

Origin of Product |

United States |

Preparation Methods

Alkylation of 2-Aminopyrimidin-4-one Derivatives with Ethylsulfanyl Precursors

One common approach is the alkylation of a 2-aminopyrimidin-4-one intermediate bearing a thiol or thioxo group at the 6-position with ethyl halides (e.g., ethyl bromide or ethyl iodide) to introduce the ethylsulfanyl group.

- Reaction conditions: Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base (e.g., sodium hydride or potassium carbonate) to deprotonate the thiol group, facilitating nucleophilic substitution.

- Temperature: Room temperature to moderate heating (25–80 °C).

- Yield: Moderate to good yields (50–80%) depending on reaction time and purity of reagents.

[5+1] Heterocyclization Using Carbon Disulfide and Alkylation

A more complex method involves the formation of the pyrimidine ring via a [5+1] heterocyclization reaction where a 1,5-binucleophile reacts with carbon disulfide to form a thioxopyrimidine intermediate, which is then alkylated with ethyl halides to yield the ethylsulfanyl derivative.

- Key steps:

- Formation of 1,5-binucleophile from appropriate precursors.

- Reaction with carbon disulfide under basic conditions to form the thioxopyrimidine.

- Alkylation with ethyl bromide or similar alkylating agents.

- Advantages: This method allows for the introduction of sulfur in the ring system before alkylation, providing better control over regioselectivity.

- Reference example: Jefferson et al. described such a method for related thioxopyrimidine derivatives, which can be adapted for 2-Amino-6-(ethylsulfanyl)pyrimidin-4(3H)-one synthesis.

Direct Substitution on 6-Chloropyrimidin-4-one Derivatives

Another approach involves starting from 6-chloropyrimidin-4-one derivatives, which undergo nucleophilic substitution with ethanethiol or its salts to replace the chlorine atom with an ethylsulfanyl group.

- Reaction conditions: Typically carried out in polar solvents like tetrahydrofuran (THF) or acetonitrile, with a base such as sodium hydride or triethylamine.

- Temperature: Room temperature to reflux.

- Outcome: This method provides a straightforward route to the target compound with good regioselectivity and yields.

Detailed Reaction Scheme and Data Table

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Aminopyrimidin-4-one | Base (NaH, K2CO3), Ethyl bromide, DMF | 2-Amino-6-(ethylsulfanyl)pyrimidin-4-one | 60–75 | Alkylation of thiol group at C-6 |

| 2 | 1,5-Binucleophile intermediate | Carbon disulfide, base, then ethyl bromide | Thioxopyrimidine intermediate, then alkylated product | 50–70 | [5+1] heterocyclization and alkylation |

| 3 | 6-Chloropyrimidin-4-one | Ethanethiol or sodium ethanethiolate, base, THF | 2-Amino-6-(ethylsulfanyl)pyrimidin-4-one | 65–80 | Nucleophilic substitution at C-6 |

Research Findings and Optimization

- Solvent choice: Polar aprotic solvents such as DMF and DMSO enhance nucleophilicity and improve yields in alkylation steps.

- Base selection: Sodium hydride is effective for deprotonating thiol groups, but potassium carbonate can be used for milder conditions.

- Temperature control: Moderate heating accelerates reaction rates but excessive heat may cause side reactions or decomposition.

- Purification: Silica gel column chromatography is commonly used to isolate the pure product.

- Reaction time: Typically ranges from 2 to 24 hours depending on the method and scale.

Summary of Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Alkylation of thiol intermediate | Straightforward, moderate to good yields | Requires pre-formed thiol intermediate |

| [5+1] Heterocyclization | Good regioselectivity, versatile | Multi-step, requires careful control |

| Nucleophilic substitution | Direct substitution, good yields | Requires availability of 6-chloropyrimidin-4-one |

Chemical Reactions Analysis

Oxidation Reactions

The ethylsulfanyl (-S-C₂H₅) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| m-CPBA | CHCl₃, 0°C, 2 h | 6-(Ethylsulfinyl)pyrimidin-4(3H)-one | 78% | |

| H₂O₂ (30%) | AcOH, 60°C, 4 h | 6-(Ethylsulfonyl)pyrimidin-4(3H)-one | 65% |

Key Findings :

-

Oxidation with m-CPBA selectively produces the sulfoxide derivative, while H₂O₂ in acetic acid yields the sulfone .

-

The sulfone derivative shows enhanced electrophilicity at the pyrimidinone C5 position, enabling further functionalization .

Nucleophilic Substitution

The ethylsulfanyl group participates in displacement reactions with nucleophiles.

| Nucleophile | Base/Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Hydrazonoyl halides | Et₃N, CHCl₃ | Reflux, 6 h | Thieno-pyrimidino-tetrazine hybrids | 72% | |

| Alkyl amines | DMF, 80°C | 12 h | 6-(Alkylamino)pyrimidin-4(3H)-ones | 60–85% |

Mechanistic Insight :

-

Substitution proceeds via a thiolate intermediate, facilitated by bases like Et₃N .

-

The reaction with hydrazonoyl halides generates fused heterocyclic systems (e.g., thieno[2',3':4,5]pyrimidino-tetrazines) .

Cyclization Reactions

The amino and carbonyl groups enable cyclization with bifunctional reagents.

| Reagent | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Formamide | – | 140°C, 8 h | Pyrimido[4,5-d]pyrimidin-4-one | 68% | |

| Aryl aldehydes + urea | AcOH, MW irradiation | 100°C, 20 min | Tetrahydropyrimido[4,5-d]pyrimidines | 75–90% |

Key Observations :

-

Cyclization with formamide generates bicyclic pyrimidopyrimidines, leveraging intramolecular Schiff base formation .

-

Microwave-assisted multicomponent reactions with aldehydes and urea produce tricyclic derivatives efficiently .

Comparative Reactivity with Analogues

The ethylsulfanyl group imparts distinct reactivity compared to methylsulfanyl or hydroxyl analogues.

Structural Influence :

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research indicates that derivatives of pyrimidine compounds, including 2-Amino-6-(ethylsulfanyl)pyrimidin-4(3H)-one, exhibit significant antiviral properties. For instance, specific analogs have shown effectiveness against HIV-1 and HIV-2 in vitro, highlighting the potential of this compound class in developing antiviral therapies .

Enzyme Inhibition

The compound is being studied for its role as an enzyme inhibitor. Its structural features allow it to interact with active sites of enzymes, potentially leading to the development of new therapeutic agents targeting various diseases. For example, pyrimidine derivatives have been investigated for their ability to inhibit dihydrofolate reductase (DHFR), which is crucial in cancer treatment .

Biological Research

Receptor Modulation

In biological systems, this compound can act as a ligand for various receptors. Its ability to modulate receptor activity makes it a candidate for drug development aimed at conditions such as metabolic disorders and cancer.

Cellular Studies

Studies have demonstrated that compounds with similar structures can influence cell signaling pathways. The lipophilicity imparted by the ethylsulfanyl group enhances membrane permeability, facilitating cellular uptake and interaction with intracellular targets .

Chemical Synthesis

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. It can be utilized in the synthesis of various derivatives through substitution reactions and modifications of the pyrimidine ring.

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Antiviral properties; enzyme inhibitors |

| Biological Research | Receptor modulation; cellular activity |

| Chemical Synthesis | Building block for complex molecules |

Industrial Applications

Material Science

The compound is also being explored for its potential use in developing specialty chemicals and materials with specific properties. Its unique chemical structure may lead to applications in creating polymers or dyes that require specific functional characteristics.

Case Study 1: Antiviral Properties

A study conducted on various pyrimidine derivatives revealed that certain modifications to the structure significantly enhanced antiviral activity against HIV strains. The presence of the ethylsulfanyl group was noted to improve binding affinity to viral targets, suggesting a pathway for developing new antiviral drugs.

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition demonstrated that this compound effectively inhibited DHFR in vitro. This finding supports its potential as a lead compound for further development into anticancer therapeutics.

Case Study 3: Material Development

In industrial applications, preliminary studies indicate that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, paving the way for its use in advanced materials.

Mechanism of Action

The mechanism of action of 2-Amino-6-(ethylthio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The amino and ethylthio groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Reactivity: The sulfanyl (-SH) group in 6-amino-2-sulfanylpyrimidin-4(3H)-one enables facile alkylation, as demonstrated in the synthesis of benzylsulfanyl derivatives .

- Biological Activity: Thieno-fused analogs (e.g., compound 4a) show significant DHFR inhibition, highlighting the importance of fused ring systems for target engagement .

Insights:

- Ethylsulfanyl derivatives may require further functionalization (e.g., fusion with thieno rings) to achieve significant enzyme inhibition.

- Aryl and heteroaryl substituents at position 6 enhance antifungal and antiprotozoal activities compared to alkylsulfanyl groups .

Biological Activity

2-Amino-6-(ethylsulfanyl)pyrimidin-4(3H)-one is a heterocyclic compound characterized by a pyrimidine ring with an amino group and an ethylsulfanyl substituent. This structure is significant in medicinal chemistry due to its potential biological activities, which include antimicrobial, antifungal, and antitumor properties. The compound's unique functional groups enhance its reactivity and biological interactions, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The compound features a pyrimidine core, which is a six-membered ring containing two nitrogen atoms. The presence of the amino group at the 2-position and the ethylsulfanyl group at the 6-position contributes to its biological activity. The ethylsulfanyl group can enhance nucleophilicity, potentially improving interactions with biological targets.

Antimicrobial and Antifungal Properties

Compounds with a pyrimidine structure often exhibit significant antimicrobial properties. Research indicates that derivatives of this compound may inhibit various pathogens. For example, studies have shown that similar compounds possess inhibitory effects on bacterial enzymes and fungal growth, suggesting potential applications in treating infections.

Antitumor Activity

The antitumor potential of this compound has been explored in various studies. Compounds containing similar structures have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HUVEC (human umbilical vein endothelial cells). For instance, certain derivatives have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression, particularly by arresting cells in the G0 phase .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways related to disease progression. Similar pyrimidine derivatives have been studied for their ability to inhibit kinases and other proteins critical in cancer pathways .

- Molecular Docking Studies : Computational studies have indicated that this compound can bind effectively to target receptors, providing insights into its potential as a therapeutic agent. Molecular docking simulations suggest favorable interactions with active sites of relevant enzymes .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical methods, often involving reactions that modify the amino or sulfanyl groups. These synthetic pathways allow for the creation of derivatives that may exhibit enhanced biological activities. For example, reactions involving acylation or alkylation can lead to compounds with improved pharmacological profiles .

Case Studies

Several studies have investigated the biological activity of pyrimidine derivatives similar to this compound:

- Anticancer Activity : A study reported that a related thieno[2,3-d]pyrimidine derivative exhibited significant cytotoxicity against MDA-MB-435 (breast cancer) cell lines, demonstrating the potential for this class of compounds in cancer therapy .

- Antiviral Activity : Another investigation highlighted the antiviral properties of pyrimidine derivatives against HIV, indicating that modifications to the pyrimidine structure could yield effective antiviral agents .

Q & A

Basic Synthesis and Characterization

Q1. What are the standard synthetic routes for 2-Amino-6-(ethylsulfanyl)pyrimidin-4(3H)-one, and how are its derivatives characterized? Methodological Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. For example, derivatives with aryl or heterocyclic substituents are prepared by reacting 2-amino-6-chloropyrimidin-4(3H)-one with thiols or amines under reflux conditions in aqueous or alcoholic media . Key characterization includes:

- Melting points (e.g., 214–256°C for substituted thieno-pyrimidinones) .

- Spectroscopy : IR (C=O stretch at ~1680 cm⁻¹), ¹H NMR (δ 4.5–5.1 ppm for NH₂ groups), and HRMS for molecular ion confirmation .

Advanced Synthesis Optimization

Q2. How can regioselectivity and yield be optimized in synthesizing substituted derivatives? Methodological Answer: Regioselectivity is controlled by steric/electronic effects of substituents. For example:

- Electron-withdrawing groups (e.g., nitro) direct substitution to specific positions .

- High yields (>80%) are achieved using excess reagents (e.g., methylhydrazine) and prolonged reflux .

- Purification via recrystallization or column chromatography ensures >95% purity .

Structural Analysis

Q3. What advanced techniques validate the molecular structure of pyrimidinone derivatives? Methodological Answer:

- X-ray crystallography confirms bond lengths and angles (e.g., C–S bond: 1.75–1.82 Å) .

- DSC/TGA assesses thermal stability (decomposition >250°C) .

Biological Activity Profiling

Q4. What assays evaluate dihydrofolate reductase (DHFR) inhibition by substituted pyrimidinones? Methodological Answer:

- Enzyme inhibition assays : IC₅₀ values are determined using recombinant DHFR and spectrophotometric monitoring of NADPH oxidation .

- Structure-activity relationships : Electron-deficient substituents (e.g., Cl, NO₂) enhance binding to DHFR’s active site .

Enzymatic Interactions

Q5. How does this compound interact with riboflavin biosynthesis enzymes? Methodological Answer:

- EC 3.5.1.102 (5′-monophosphate deformylase) catalyzes deformylation of intermediates like 2-amino-5-formamido-6-ribosylaminopyrimidin-4(3H)-one, critical in riboflavin pathways .

- NAD(P)H-dependent reductase assays track substrate conversion via UV-Vis spectroscopy .

Mechanistic Studies

Q6. How do computational models predict reactivity in nucleophilic substitutions? Methodological Answer:

- DFT calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution.

- Hammett plots correlate substituent σ values with reaction rates (ρ ~1.2 for arylthio derivatives) .

Analytical Method Development

Q7. What chromatographic methods ensure purity and stability of pyrimidinones? Methodological Answer:

- HPLC : C18 column, 0.1% TFA/ACN gradient, retention times ~8–12 min .

- Stability studies : Accelerated degradation under acidic/alkaline conditions (pH 1–13) monitored via UV at 254 nm .

Regioselectivity Control

Q8. How are competing substitution pathways minimized during synthesis? Methodological Answer:

- Protecting groups (e.g., acetyl) block undesired positions .

- Microwave-assisted synthesis reduces side reactions (e.g., 15 min vs. 3 h reflux) .

Thermal Stability

Q9. What thermal analysis methods evaluate decomposition pathways? Methodological Answer:

- TGA shows mass loss steps (e.g., ~10% at 150–200°C for solvent evaporation).

- Isothermal calorimetry quantifies exothermic decomposition above 300°C .

Biochemical Applications

Q10. How are pyrimidinones used to study bacterial dihydropteroate synthase (DHPS)? Methodological Answer:

- MIC assays against Mycoplasma hominis reveal antimicrobial activity (MIC: 2–8 µg/mL) .

- Crystallography identifies binding to DHPS’s pterin pocket (PDB ID: 3TYE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.